
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as DTA, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to study protein-ligand interactions, enzyme kinetics, and other biochemical processes. DTA is a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate works by binding to proteins and other biomolecules, causing a change in fluorescence that can be detected using spectroscopy or other methods. The exact mechanism of action of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the formation of a complex between the probe and the biomolecule of interest.
Biochemical and Physiological Effects:
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate does not have any significant biochemical or physiological effects on its own. It is a non-toxic compound that can be used safely in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is its high sensitivity and selectivity for binding to proteins and other biomolecules. It can be used to study a wide range of biological processes, and is relatively easy to use and interpret. However, 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has some limitations as well. It is not suitable for studying the binding of small molecules to proteins, and may not be effective for studying proteins that are highly hydrophobic or have low solubility.
Direcciones Futuras
There are many potential future directions for research involving 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of new probes that can be used to study specific types of proteins or biomolecules. Another area of interest is the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in drug discovery, where it could be used to identify potential drug targets or to screen large libraries of compounds for their ability to bind to specific proteins. Additionally, 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate could be used in the development of new diagnostic tools for diseases such as cancer or Alzheimer's disease.
Métodos De Síntesis
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with 2-(2,6-dimethylanilino)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can be purified using column chromatography or other methods.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and other biochemical processes. It has been used to study the binding of ligands to proteins such as thrombin, trypsin, and chymotrypsin, as well as to study the kinetics of enzyme-catalyzed reactions. 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been used to study the structure and function of membrane proteins, such as ion channels and transporters.
Propiedades
Nombre del producto |
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-6-11(2)14(10)16-13(17)9-19-15(18)12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,17) |
Clave InChI |
HIZGVJHREFFMHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)